

In-depth Technical Guide: 2-Dimethylamino-6-fluorobenzonitrile

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Compound of Interest

Compound Name: 2-Dimethylamino-6-fluorobenzonitrile

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of **2-Dimethylamino-6-fluorobenzonitrile**, a fluorinated aromatic nitrile of interest in synthetic chemistry. This document consolidates available data on its chemical identity, physical properties, and synthesis. Due to the limited availability of published research on this specific compound, this guide also highlights areas where data is currently unavailable.

Chemical Identity and Structure

The nomenclature and structural details of **2-Dimethylamino-6-fluorobenzonitrile** are fundamental for its accurate identification and use in a research context.

IUPAC Name: 2-(Dimethylamino)-6-fluorobenzonitrile[1]

Synonyms: 2-Fluoro-6-(dimethylamino)benzonitrile

CAS Number: 96994-73-9[1]

Molecular Formula: C₉H₉FN₂[1]

Molecular Weight: 164.18 g/mol [1]

Chemical Structure:

Caption: 2D structure of **2-Dimethylamino-6-fluorobenzonitrile**.

Physical and Chemical Properties

Quantitative data for **2-Dimethylamino-6-fluorobenzonitrile** is sparse in publicly available literature. The following table summarizes the available information.

Property	Value	Source
Molecular Weight	164.18 g/mol	[1]
Molecular Formula	C ₉ H ₉ FN ₂	[1]
Boiling Point	65.00°C - 70.00°C	Commercial Supplier
Predicted XlogP	1.9	[2]
Predicted Collision Cross Section ([M+H] ⁺)	132.2 Å ²	[2]

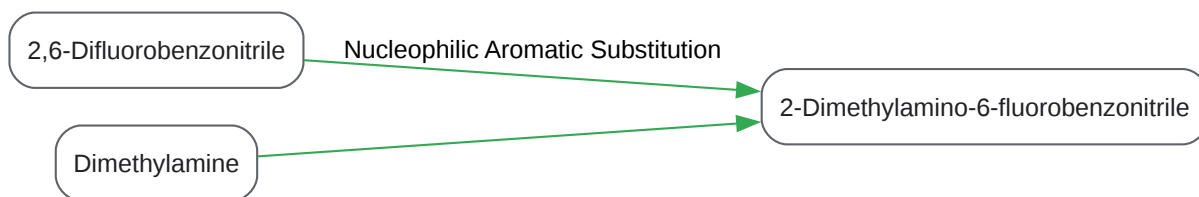
Note: The boiling point is sourced from a commercial supplier and may not have been determined under standard conditions. The XlogP and collision cross-section are predicted values.

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of **2-Dimethylamino-6-fluorobenzonitrile** are not readily available in peer-reviewed scientific literature. However, a plausible synthetic route can be inferred from general organic chemistry principles and known reactions of similar compounds.

A potential synthetic pathway could involve the nucleophilic aromatic substitution of a suitable precursor, such as 2,6-difluorobenzonitrile, with dimethylamine.

Hypothetical Synthetic Pathway:



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Caption: A potential synthetic route to **2-Dimethylamino-6-fluorobenzonitrile**.

General Considerations for Synthesis:

- Solvent: Aprotic polar solvents such as DMSO, DMF, or acetonitrile are typically used for nucleophilic aromatic substitution reactions.
- Base: A non-nucleophilic base may be required to neutralize the HF formed during the reaction.
- Temperature: The reaction temperature would need to be optimized, likely ranging from room temperature to elevated temperatures.

Note: This represents a theoretical pathway. A thorough literature search for analogous reactions and experimental optimization would be necessary to develop a robust synthetic protocol.

Spectral Data

No published experimental spectral data (NMR, IR, Mass Spectrometry) for **2-Dimethylamino-6-fluorobenzonitrile** could be located in the searched scientific databases. Researchers working with this compound would need to perform their own spectral characterization.

Biological Activity and Applications

There is no information available in the public domain regarding the biological activity, potential applications in drug development, or involvement in any signaling pathways of **2-Dimethylamino-6-fluorobenzonitrile**. Its structural similarity to other biologically active

benzonitrile derivatives suggests it could be a candidate for screening in various assays, but no such studies have been published.

Conclusion

2-Dimethylamino-6-fluorobenzonitrile is a chemical compound with a well-defined structure and IUPAC name. However, there is a significant lack of publicly available, in-depth technical data. While basic physical properties can be found from commercial sources, detailed experimental protocols for its synthesis, comprehensive spectral characterization, and any information on its biological activity are absent from the scientific literature. This guide serves to summarize the known information and to highlight the current gaps in knowledge for the scientific community. Further research is required to fully characterize this compound and explore its potential applications.

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References

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